3-(2,4-Difluorophenoxy)piperidine
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Overview
Description
The compound "3-(2,4-Difluorophenoxy)piperidine" is a fluorinated piperidine derivative, which is a class of compounds known for their biological properties and significance in medicinal chemistry. Piperidine derivatives are versatile intermediates in organic synthesis and are often used in the development of pharmaceuticals and agrochemicals due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. One approach involves the stereocontrolled nucleophilic addition of an organomagnesium reagent to a chiral pyridinium salt, followed by monohydrogenation and a diastereoselective epoxidation-nucleophilic addition sequence . Another method includes the ring expansion of (trifluoromethyl)prolinols to form 3-substituted 2-(trifluoromethyl)piperidines, which is regio- and diastereoselective . Additionally, 3-alkoxy-4,4-difluoropiperidines have been synthesized by deoxofluorination of 3-alkoxy-4-piperidinones, showcasing the ability to introduce fluorine atoms and functional groups onto the piperidine ring .
Molecular Structure Analysis
The molecular structure and electronic properties of piperidine derivatives can be examined using computational methods such as Density Functional Theory (DFT). For instance, the title compound in one study was analyzed for its optimized molecular geometry, reactive parameters, and frontier molecular orbitals using the B3LYP/6-311++G(d, p) basis set. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) was found to be significant, indicating stability and reactivity of the compound .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions. For example, 2-methoxy- and 2-acyloxypiperidines have been used as substrates for nucleophilic substitution with silyl enolates, catalyzed by metal triflates. The reactions exhibited high diastereoselectivity, which is crucial for the synthesis of complex molecules such as antimalarial alkaloids .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms can significantly affect the liquid crystalline properties of piperidine-based compounds. Some fluorinated piperidine derivatives exhibit smectic mesophases, good thermal stability, and high clearing points. The presence of hexafluoropiperidine as a terminal group can improve the oxidation resistance of tolane liquid crystals . Additionally, the anion of 2,6-di(phenylimino)piperidine supports linear chains of metal atoms, which can be characterized by X-ray crystallography .
Scientific Research Applications
Synthesis and Chemical Properties
3-(2,4-Difluorophenoxy)piperidine and its derivatives are prominent in synthetic chemistry due to their roles as building blocks for various compounds. The efficient synthesis of 3-alkoxy-4,4-difluoropiperidines, achieved through deoxofluorination, has significant implications in agrochemical and pharmaceutical chemistry. These compounds are selectively deprotected at N- and O-positions and showcase versatile reactivity, offering a gateway to creating a wide range of fluorinated heterocyclic compounds (Surmont et al., 2009).
Structural Studies and Theoretical Calculations
The structural intricacies of derivatives like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime have been meticulously studied. X-ray diffraction, spectroscopic techniques, and theoretical calculations like density functional theory (DFT) reveal the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms. These studies are pivotal in understanding the molecular geometry, electronic properties, and intermolecular interactions, laying the groundwork for their application in various scientific domains (Karthik et al., 2021).
Future Directions
Piperidines, including “3-(2,4-Difluorophenoxy)piperidine”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also a promising area of research .
properties
IUPAC Name |
3-(2,4-difluorophenoxy)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQZKIRDTVNUJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647911 |
Source
|
Record name | 3-(2,4-Difluorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorophenoxy)piperidine | |
CAS RN |
946681-33-0 |
Source
|
Record name | 3-(2,4-Difluorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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